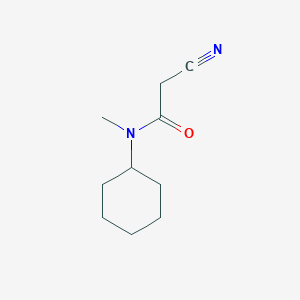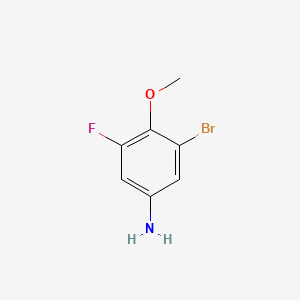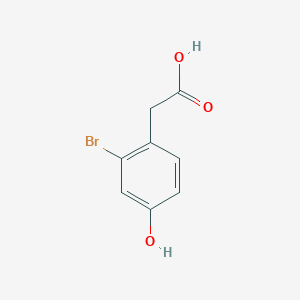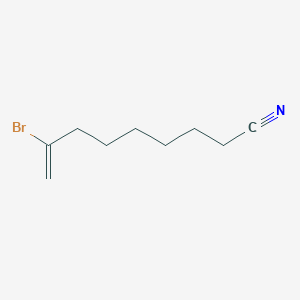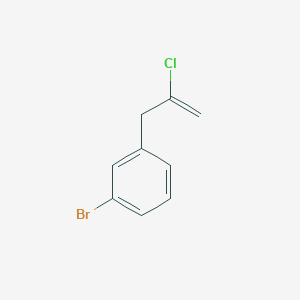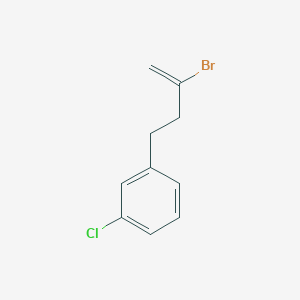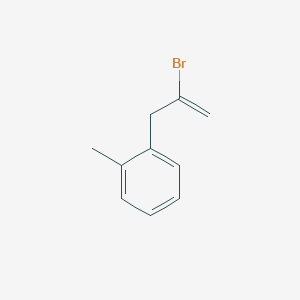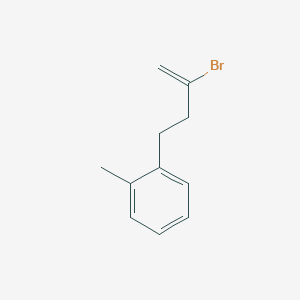
7-Bromo-7-octenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-7-octenoic acid is a chemical compound with the molecular formula C8H13BrO2 . It is an octenoic acid derivative, which is a subclass of carboxylic acids. It is a stable solid at room temperature and has a melting point of 48-50°C.
Molecular Structure Analysis
The molecular structure of 7-Bromo-7-octenoic acid consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 221.09 g/mol .Physical And Chemical Properties Analysis
7-Bromo-7-octenoic acid is soluble in organic solvents such as acetone, chloroform, and dimethylformamide (DMF). The compound has a pKa value of 4.86 and exhibits acidic properties.Wissenschaftliche Forschungsanwendungen
Surface Chemistry and Adsorption Studies
7-Bromo-7-octenoic acid: can be utilized in surface chemistry to understand adsorption behaviors on metal substrates. Similar to studies conducted with 7-octenoic acid on copper , this compound could be used to investigate the formation of self-assembled monolayers (SAMs), their structural properties, and reaction pathways on various metal surfaces. This research has implications for the development of sensors, molecular electronics, and corrosion-resistant coatings.
Biotechnological Production of Brominated Compounds
Brominated compounds have diverse applications in agriculture, food, and pharmaceutical industries. The fermentative process using microorganisms like Corynebacterium glutamicum can be adapted to incorporate 7-Bromo-7-octenoic acid as a precursor for the biosynthesis of brominated natural products .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromooct-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-7(9)5-3-2-4-6-8(10)11/h1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWFNHQYPDTHSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641253 |
Source


|
| Record name | 7-Bromooct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
732248-52-1 |
Source


|
| Record name | 7-Bromooct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Benzyloxy)phenoxy]acetonitrile](/img/structure/B1290884.png)
